

An In-depth Technical Guide to 1,6-Dimethoxyhexane (CAS: 13179-98-1)

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Compound of Interest

Compound Name: 1,6-Dimethoxyhexane

Cat. No.: B077691

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,6-dimethoxyhexane**, a diether of hexane-1,6-diol. This document consolidates essential information regarding its chemical and physical properties, synthesis, spectral data, and potential applications, with a focus on its relevance to the fields of chemical research and drug development.

Chemical and Physical Properties

1,6-Dimethoxyhexane is a colorless liquid with a mild ether-like odor. Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	13179-98-1	-
Molecular Formula	C ₈ H ₁₈ O ₂	[1]
Molecular Weight	146.23 g/mol	[1]
Appearance	Colorless liquid	-
Boiling Point	182-183 °C	[1]
Density	0.851 g/mL at 25 °C	[1]
Flash Point	69 °C (156 °F)	-
Water Solubility	Poor	Inferred
Refractive Index	n ₂₀ /D 1.415	-

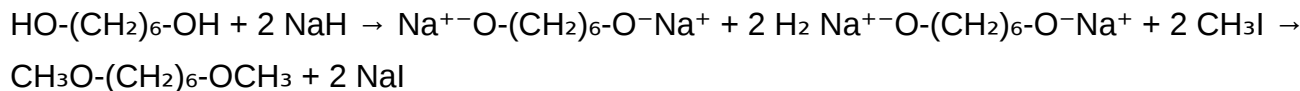
Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	1.8	-
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	7	[2]
Topological Polar Surface Area	18.5 Å ²	[2]
Heavy Atom Count	10	[2]
Complexity	47.2	[2]

Synthesis of 1,6-Dimethoxyhexane

The most common and direct method for the synthesis of **1,6-dimethoxyhexane** is the Williamson ether synthesis.[3][4] This reaction involves the deprotonation of 1,6-hexanediol to form a dialkoxide, which then undergoes nucleophilic substitution with a methylating agent.

Reaction Scheme:



Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[5][6][7] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

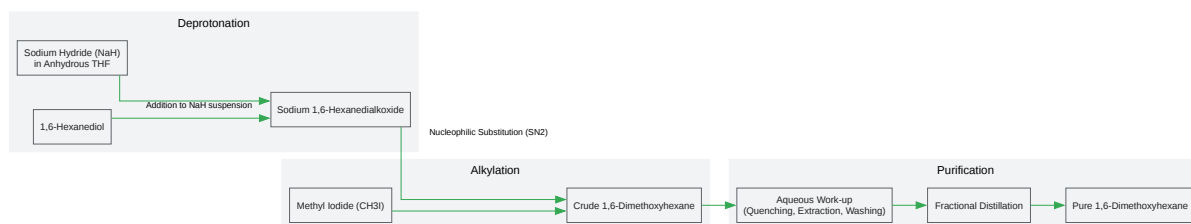
- 1,6-Hexanediol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.
- **Deprotonation:** Anhydrous THF (or DMF) is added to the flask, followed by the cautious, portion-wise addition of sodium hydride (2.2 equivalents) under a nitrogen atmosphere. The resulting suspension is stirred.

- A solution of 1,6-hexanediol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete formation of the dialkoxide. The evolution of hydrogen gas will cease upon completion.
- Alkylation: The reaction mixture is cooled to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
- After the addition of the methylating agent, the reaction mixture is stirred at room temperature overnight.
- Work-up: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volume).
- The combined organic layers are washed with water and then with brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by fractional distillation under reduced pressure to yield pure **1,6-dimethoxyhexane**.

Synthesis Workflow Diagram



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Caption: Williamson ether synthesis workflow for **1,6-dimethoxyhexane**.

Spectral Data

The following tables summarize the key spectral data for **1,6-dimethoxyhexane**, which are essential for its identification and characterization.

Table 3: Spectroscopic Data

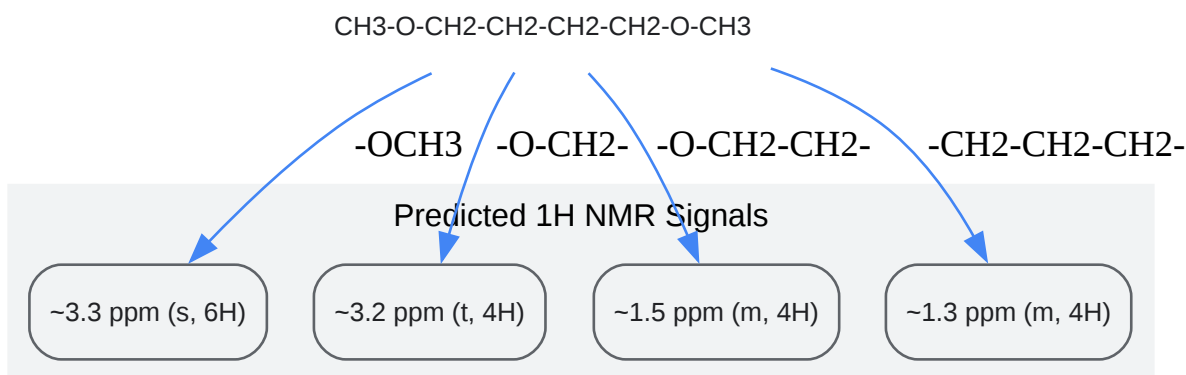
Technique	Key Peaks/Signals	Source
Mass Spectrometry (EI)	m/z: 45 (base peak), 71, 58, 41, 29	[2]
Infrared (IR) Spectroscopy	C-O stretching: $\sim 1100\text{ cm}^{-1}$, C-H stretching: $\sim 2850\text{-}2950\text{ cm}^{-1}$	Inferred from ether spectra
^{13}C NMR Spectroscopy	δ (ppm): 72.8 (C-O), 58.7 (CH ₃ -O), 30.0, 26.2	[2]
^1H NMR Spectroscopy (Predicted)	δ (ppm): ~ 3.3 (s, 6H, 2 x -OCH ₃), ~ 3.2 (t, 4H, 2 x -CH ₂ -O), ~ 1.5 (m, 4H, 2 x -CH ₂ -), ~ 1.3 (m, 4H, 2 x -CH ₂ -)	Predicted based on similar structures[8][9][10]

^1H NMR Spectrum Analysis (Predicted)

A proton NMR spectrum for **1,6-dimethoxyhexane** would be expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons.

- A singlet at approximately 3.3 ppm integrating to 6 protons, corresponding to the two equivalent methoxy groups (-OCH₃).
- A triplet at approximately 3.2 ppm integrating to 4 protons, corresponding to the two equivalent methylene groups adjacent to the oxygen atoms (-CH₂-O). The signal would be split into a triplet by the adjacent methylene group.
- A multiplet around 1.5 ppm integrating to 4 protons, corresponding to the two methylene groups beta to the oxygen atoms.
- A multiplet around 1.3 ppm integrating to 4 protons, corresponding to the two central methylene groups.

Logical Relationship of NMR Signals



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Caption: Predicted ¹H NMR signals for **1,6-dimethoxyhexane**.

Applications in Research and Drug Development

While specific documented applications of **1,6-dimethoxyhexane** are not abundant in the literature, its properties as a long-chain, non-polar aprotic solvent suggest its utility in several areas, drawing parallels from the broader class of glycol ethers.^{[11][12][13][14]}

Solvent for Organic Synthesis

The dialkoxyhexane structure imparts good solvating power for a range of organic compounds, particularly non-polar and moderately polar substrates. Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures. Potential applications include:

- Reactions involving organometallic reagents: Grignard reactions, organolithium chemistry, and transition metal-catalyzed cross-coupling reactions where a non-reactive, ethereal solvent is required.
- Nucleophilic substitution and elimination reactions: Providing a medium for reactions that benefit from an aprotic environment.

Electrolyte Component in Electrochemical Research

Long-chain ethers are investigated as components of electrolytes in lithium-ion and other battery technologies.^{[15][16][17][18]} The ether oxygens can coordinate with metal cations,

facilitating ion transport, while the hydrocarbon backbone contributes to the overall stability and electrochemical window of the electrolyte. **1,6-Dimethoxyhexane** could be explored as a co-solvent or additive in electrolyte formulations to:

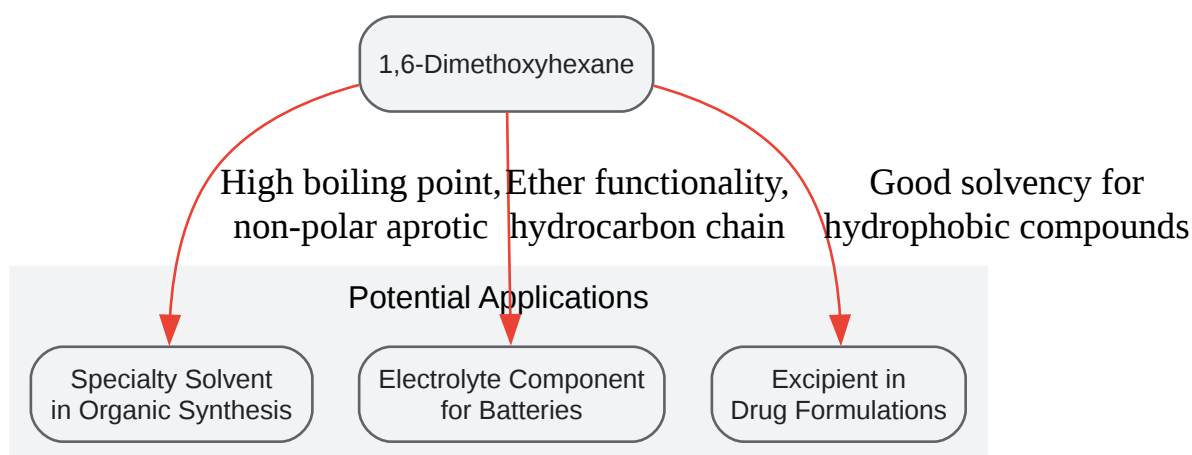
- Enhance the solubility of electrolyte salts.
- Modify the solvation sphere of the charge carrier (e.g., Li^+).
- Improve the stability of the electrode-electrolyte interface.

Potential Role in Drug Formulation and Delivery

Glycol ethers are utilized in the pharmaceutical industry as solvents and excipients in various formulations.[11][12] Although direct evidence for **1,6-dimethoxyhexane** is limited, its properties suggest potential uses as:

- A non-polar solvent for poorly water-soluble active pharmaceutical ingredients (APIs): Enhancing the solubility of hydrophobic drugs for formulation into oral or topical delivery systems.
- A component in controlled-release formulations: Its low volatility and compatibility with various polymers could be advantageous in designing drug delivery matrices.

Potential Research Directions



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Caption: Potential research applications for **1,6-dimethoxyhexane**.

Safety Information

1,6-Dimethoxyhexane is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and do not inhale vapors.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before using this chemical.

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